2-(4-メチルピペラジン-1-イル)アニリン

説明

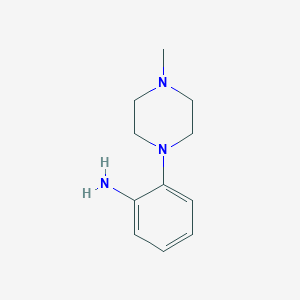

2-(4-methyl-1-piperazinyl)aniline is a member of piperazines.

科学的研究の応用

医薬品合成における中間体

この化合物は、さまざまな医薬品化合物の合成における中間体として使用されます . 例えば、チロシンキナーゼ阻害剤および抗がん剤として知られているアミノピリドピリミジノン類の調製に使用されています .

抗がん剤の合成

「2-(4-メチルピペラジン-1-イル)アニリン」は、アミノピリドピリミジノン類の合成における役割に加えて、抗がん活性を示すことが実証されているピペラジニルトリフルオロメチルフェニルキノリルベンゾナフチリジノン誘導体の合成にも使用されます .

抗炎症用途

研究によると、この化合物の誘導体は抗炎症効果の可能性があります . 例えば、胸膜の炎症を特徴とするカッパランギン誘発胸膜炎を伴う研究では、「2-(4-メチルピペラジン-1-イル)アニリン」の誘導体が抗炎症作用を示しました .

化学研究

「2-(4-メチルピペラジン-1-イル)アニリン」は、独自の構造を持つ化学化合物として、化学研究の対象となっています。 沸点や分子量などの特性は、さまざまな用途で研究されています .

材料科学

材料科学の分野では、「2-(4-メチルピペラジン-1-イル)アニリン」は、所望の特性を持つ新素材の開発に使用できます。 そのユニークな化学構造は、得られる材料の特性に貢献できます .

生化学研究

「2-(4-メチルピペラジン-1-イル)アニリン」は、特にタンパク質相互作用に関する研究において、生化学研究にも使用できます。 この化合物は特定のタンパク質に結合する能力があり、タンパク質の機能と構造を研究するために利用できます .

作用機序

Target of Action

A related compound has been noted to target the protein s100b .

Mode of Action

It’s known that this compound can be used as an intermediate in the synthesis of various drugs and biochemicals .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of dyes, pigments, and certain drugs, such as the antihypertensive drug captopril .

Pharmacokinetics

It’s known that this compound is a solid at room temperature and has a predicted melting point of 101 °c . It’s soluble in ethanol, chloroform, and ether, but only slightly soluble in water . These properties could influence its bioavailability.

Action Environment

The action of 2-(4-methylpiperazin-1-yl)aniline can be influenced by various environmental factors. For instance, its stability at room temperature suggests that it may be sensitive to heat . Additionally, its solubility characteristics indicate that it may behave differently in different solvents .

生化学分析

Biochemical Properties

The compound is known to be used in the synthesis of some drugs, such as the antihypertensive drug captopril , and in the synthesis of dyes and pigments

Molecular Mechanism

It is known that the compound can interact with certain biomolecules during the synthesis of drugs and dyes

Temporal Effects in Laboratory Settings

The compound is relatively stable at room temperature , but information on its degradation over time and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

生物活性

2-(4-Methyl-1-piperazinyl)aniline, a compound with significant biological activity, has garnered attention in pharmacological research due to its diverse therapeutic potential. This article reviews the biological activities attributed to this compound, including its mechanism of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

2-(4-Methyl-1-piperazinyl)aniline is characterized by its piperazine moiety, which is known for enhancing biological activity through modulation of neurotransmitter systems. The presence of the methyl group on the piperazine ring contributes to its lipophilicity and receptor interaction capabilities.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antidepressant Effects : Similar compounds have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.

- CNS Disorders : It has shown promise in treating various central nervous system disorders, including anxiety and mood disorders. These effects are primarily due to its antagonistic activity on 5-hydroxytryptamine (serotonin) receptors .

- Antifilarial Activity : In studies involving filarial infections, derivatives of piperazine have demonstrated significant macrofilaricidal and microfilaricidal activities against Brugia malayi, indicating potential for developing new antifilarial agents .

The mechanism of action for 2-(4-Methyl-1-piperazinyl)aniline involves several pathways:

- Serotonin Receptor Modulation : The compound acts as an antagonist at serotonin receptors, influencing neurotransmission and potentially alleviating symptoms associated with depression and anxiety .

- Kinase Inhibition : Research indicates that related compounds may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .

Case Studies

- Antidepressant Activity : A study evaluated the effects of related aniline derivatives on serotonin receptor binding and their subsequent impact on mood disorders. Results indicated a significant reduction in depressive behaviors in animal models treated with these compounds, highlighting their therapeutic potential.

- Antifilarial Efficacy : In a controlled study using rodent models infected with Brugia malayi, a derivative of 2-(4-Methyl-1-piperazinyl)aniline was administered at varying doses. The compound exhibited a 53.6% adulticidal effect and 46% microfilaricidal activity at a dose of 300 mg/kg over five days. Additionally, it demonstrated larvicidal efficacy by inhibiting the establishment of infective larvae .

Data Tables

The following tables summarize key findings related to the biological activity of 2-(4-Methyl-1-piperazinyl)aniline:

| Activity | Model/System | Effect | Dose/Concentration |

|---|---|---|---|

| Antidepressant | Animal models | Mood improvement | Varies (specifics not provided) |

| Antifilarial (adulticidal) | Brugia malayi in rodents | 53.6% adulticidal | 300 mg/kg x 5 days |

| Antifilarial (microfilaricidal) | Brugia malayi in rodents | 46% microfilaricidal | 300 mg/kg x 5 days |

特性

IUPAC Name |

2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWHDRNGZMHXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301626 | |

| Record name | 2-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180605-36-1 | |

| Record name | 2-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。